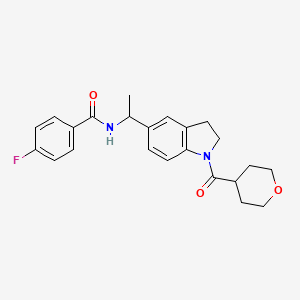
(Rac)-IDO1-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-IDO1-IN-5 is a chemical compound that has been developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the immune system. The inhibition of IDO1 has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and transplantation.
作用機序
(Rac)-(Rac)-IDO1-IN-5-IN-5 inhibits (Rac)-IDO1-IN-5 by binding to the active site of the enzyme and preventing the conversion of tryptophan to kynurenine. This leads to an increase in the concentration of tryptophan and a decrease in the concentration of kynurenine. The increase in tryptophan concentration has been shown to enhance the anti-tumor immune response and reduce the severity of autoimmune diseases.
Biochemical and Physiological Effects
The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to have several biochemical and physiological effects. In cancer, the inhibition of this compound leads to an increase in the concentration of tryptophan, which is essential for the activation and proliferation of T cells. This leads to an enhancement of the anti-tumor immune response. In autoimmune diseases, the inhibition of this compound leads to a decrease in the concentration of kynurenine, which is known to have immunosuppressive effects. This leads to a reduction in the severity of autoimmune diseases. In transplantation, the inhibition of this compound leads to a reduction in the rejection of transplanted organs.
実験室実験の利点と制限
(Rac)-(Rac)-IDO1-IN-5-IN-5 has several advantages for lab experiments. It is a highly specific inhibitor of (Rac)-IDO1-IN-5 and has been shown to have a low toxicity profile. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, (Rac)-(Rac)-IDO1-IN-5-IN-5 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in vivo. It may also have off-target effects on other enzymes that are structurally similar to this compound.
将来の方向性
There are several future directions for the study of (Rac)-(Rac)-IDO1-IN-5-IN-5. One direction is the development of more potent and selective inhibitors of (Rac)-IDO1-IN-5. Another direction is the investigation of the combination of (Rac)-(Rac)-IDO1-IN-5-IN-5 with other cancer treatments such as chemotherapy and immunotherapy. Additionally, the investigation of the role of this compound in other diseases such as infectious diseases and neurodegenerative diseases may provide new therapeutic targets for (Rac)-(Rac)-IDO1-IN-5-IN-5. Finally, the investigation of the pharmacokinetics and pharmacodynamics of (Rac)-(Rac)-IDO1-IN-5-IN-5 in vivo may provide valuable information for the development of clinical trials.
合成法
The synthesis of (Rac)-(Rac)-IDO1-IN-5-IN-5 involves a multi-step process that starts with the preparation of 2-amino-3-cyanopyridine. This compound is then reacted with an appropriate aldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the coupling of the amine with an appropriate acid chloride to form the desired compound.
科学的研究の応用
(Rac)-(Rac)-IDO1-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and transplantation. In cancer, (Rac)-IDO1-IN-5 is known to play a critical role in immune evasion by tumors. The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In autoimmune diseases, this compound has been shown to play a role in the suppression of the immune system. The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In transplantation, this compound has been shown to play a role in the rejection of transplanted organs. The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to improve the survival of transplanted organs.
特性
IUPAC Name |
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2603843.png)


![2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2603847.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)
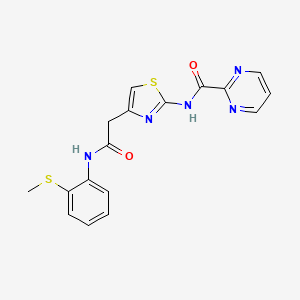
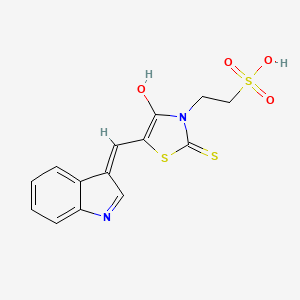
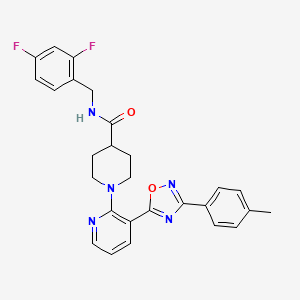


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)
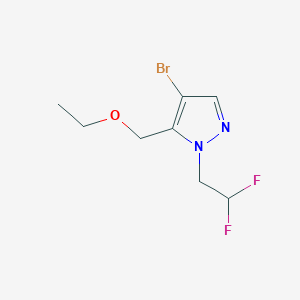
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)